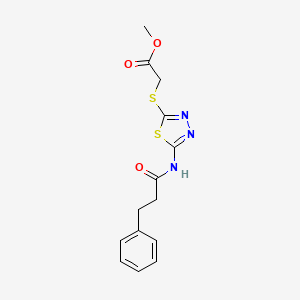

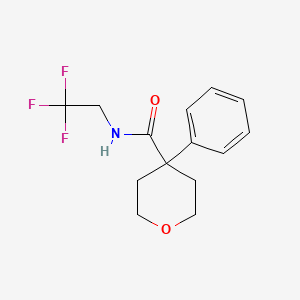

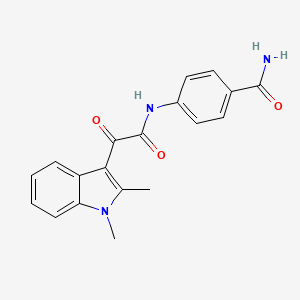

(2R,6R)-4-benzyl-6-methylmorpholine-2-carboxylic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(2R,6R)-4-benzyl-6-methylmorpholine-2-carboxylic acid hydrochloride” is a chemical compound that is related to a class of compounds known as ketamine metabolites . It is also known as “(2R,6R)-hydroxynorketamine hydrochloride” or “(2R,6R)-HNK” for short . It has been found to enhance AMPA receptor-mediated excitatory post-synaptic potentials and decrease intracellular D-serine concentrations .

Synthesis Analysis

The synthesis of “(2R,6R)-hydroxynorketamine (HNK)” includes the preparation of “®-norketamine” via chiral resolution from racemic norketamine via a chiral resolution with L-pyroglutamic acid . Another process for the preparation of “(2R,6R)-hydroxynorketamine” requires no chromatography purification and affords the “(2R,6R)-hydroxynorketamine” in eight steps with a 26% overall yield and greater than 97% purity .Molecular Structure Analysis

The molecular structure of “(2R,6R)-4-benzyl-6-methylmorpholine-2-carboxylic acid hydrochloride” is complex and involves several functional groups . The compound is a derivative of morpholine, which is a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom .Chemical Reactions Analysis

The chemical reactions involving “(2R,6R)-4-benzyl-6-methylmorpholine-2-carboxylic acid hydrochloride” are complex and involve several pathways . For example, it has been found that the compound can mediate the behavioral effects of ketamine in mice by kappa opioid receptors .Mécanisme D'action

The mechanism of action of “(2R,6R)-4-benzyl-6-methylmorpholine-2-carboxylic acid hydrochloride” is still being elucidated . It is known to enhance AMPA receptor-mediated excitatory post-synaptic potentials and decrease intracellular D-serine concentrations . It also upregulates KCNQ2 channels in mouse ventral hippocampal glutamatergic neurons in vitro and in vivo .

It is a powder in its physical form .

Orientations Futures

Future research on “(2R,6R)-4-benzyl-6-methylmorpholine-2-carboxylic acid hydrochloride” will likely focus on further elucidating its mechanism of action and potential therapeutic uses . For example, it has been suggested that “(2R,6R)-HNK” will improve cognitive function through a persistent potentiation of the hippocampal activity or other metaplastic processes that enhance the efficacy of synaptic transmission .

Propriétés

IUPAC Name |

(2R,6R)-4-benzyl-6-methylmorpholine-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3.ClH/c1-10-7-14(9-12(17-10)13(15)16)8-11-5-3-2-4-6-11;/h2-6,10,12H,7-9H2,1H3,(H,15,16);1H/t10-,12-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDNNTGCYKRCSOP-MHDYBILJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C(=O)O)CC2=CC=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@@H](O1)C(=O)O)CC2=CC=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,6R)-4-benzyl-6-methylmorpholine-2-carboxylic acid hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Cyclopropyl-1-methylpyrazolo[3,4-b]pyridine-5-sulfonyl fluoride](/img/structure/B2443589.png)

![2-chloro-N-[1-(2-chlorobenzyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B2443590.png)

![N-(cyanomethyl)-5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxamide](/img/structure/B2443595.png)

![2-({[5-Chloro-2-(difluoromethoxy)phenyl]methyl}sulfanyl)ethan-1-ol](/img/structure/B2443599.png)

![4-((5-methyl-2-phenyloxazol-4-yl)methyl)-6-(3-methylbenzyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2443600.png)